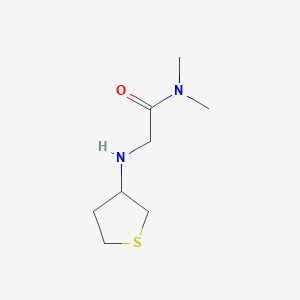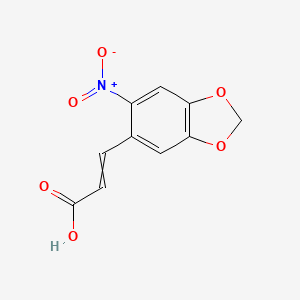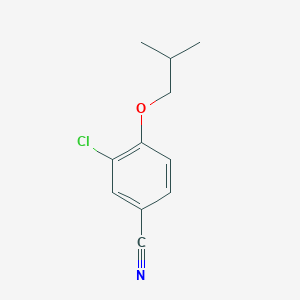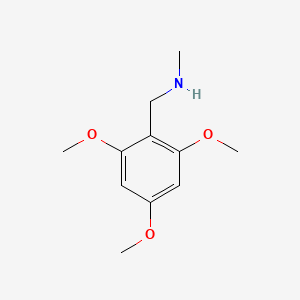
Methyl 4-oxo-4-(4-phenylphenyl)butanoate
Overview
Description
Methyl 4-oxo-4-(4-phenylphenyl)butanoate is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-4-(4-phenylphenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-4-(4-phenylphenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Compounds : Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, synthesized from malic acid using Friedel–Crafts acylation, are important intermediates for the synthesis of biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate demonstrated antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Biotransformation Studies : The biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid in different species was investigated, showing species-specific differences in the metabolism of this compound (Pottier, Busigny, & Raynaud, 1978).
Corrosion Inhibitors in Coatings : 4-methyl-γ-oxo-benzene-butanoic acid complexes were studied as a new class of corrosion inhibitors for long-term protection in waterborne coatings (Braig, 1998).
Liquid Crystal Research : 4′-substituted phenyl 4-(4′-cyano-4-oxybiphenyl)butanoates were synthesized to study the effects of the -O-(CH2)3COO- inter-ring linkage on mesomorphic behavior, showing lower melting points and lower nematic-isotropic transition temperatures compared to analogues (Arora, Palffy-Muhoray, Vora, David, & Dasgupta, 1989).
Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid was used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels, showing potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
High-Performance Liquid Chromatography (HPLC) : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid was used as a fluorogenic labeling reagent for the HPLC of biologically important thiols, indicating applications in pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
properties
IUPAC Name |
methyl 4-oxo-4-(4-phenylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-20-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEVNQGUSJUPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbufen methyl derivative | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine](/img/structure/B7858947.png)
![1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858955.png)


![2-[Methyl-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]amino]acetic acid](/img/structure/B7858968.png)

![3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B7858979.png)



![Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate](/img/structure/B7859007.png)
